molecular formula C14H14N2O3 B555708 Aspartic acid beta-naphthylamide CAS No. 635-91-6

Aspartic acid beta-naphthylamide

Cat. No.: B555708
CAS No.: 635-91-6
M. Wt: 258.27 g/mol
InChI Key: YRMVHTZHFWHHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Characterization and IUPAC Nomenclature

This compound is systematically named as 3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid according to IUPAC nomenclature conventions. The compound bears the Chemical Abstracts Service (CAS) registry number 635-91-6 and is catalogued in PubChem under the compound identification number 102456. The molecular formula C₁₄H₁₄N₂O₃ indicates the presence of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, resulting in a molecular weight of 258.27 g/mol.

The structural representation reveals a complex architecture where the aspartic acid backbone is modified through amide bond formation with 2-naphthylamine. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18), providing a unique digital fingerprint for computational chemistry applications. The corresponding InChI key, YRMVHTZHFWHHIU-UHFFFAOYSA-N, serves as a shortened version for database searches and chemical informatics.

The SMILES (Simplified Molecular Input Line Entry System) notation C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N describes the molecular connectivity pattern, beginning with the naphthalene ring system and proceeding through the amide linkage to the aspartic acid moiety. This representation facilitates computational modeling and structure-activity relationship studies essential for drug discovery and materials science applications.

Crystallographic and Spectroscopic Properties

The three-dimensional conformational analysis of this compound reveals significant structural features that influence its chemical behavior and biological activity. The compound exhibits a stereocentered configuration at the α-carbon of the aspartic acid residue, designated as the (S)-configuration in the naturally occurring L-form. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules and is crucial for understanding the compound's interactions with biological systems.

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Infrared spectroscopy reveals characteristic absorption bands associated with the amide functional group, typically appearing near 1650 cm⁻¹ for the carbonyl stretch. This frequency is approximately 60 cm⁻¹ lower than observed for esters and ketones, reflecting the resonance stabilization inherent in amide bonds. The presence of both primary amine and carboxylic acid functional groups contributes additional diagnostic peaks in the infrared spectrum.

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular dynamics and electronic environment of individual atoms within the structure. The naphthalene ring system exhibits characteristic aromatic proton signals in the 7-8 ppm region of the ¹H NMR spectrum, while the aspartic acid backbone protons appear in the aliphatic region. The amide proton typically resonates as a broad signal due to rapid exchange with residual water or involvement in hydrogen bonding interactions.

The compound's solubility properties and crystallographic behavior are influenced by the amphiphilic nature of the molecule, containing both hydrophobic (naphthalene) and hydrophilic (amino acid) domains. This structural duality affects aggregation behavior in solution and solid-state packing arrangements, which are important considerations for formulation development and analytical method optimization.

Tautomeric Forms and Stereochemical Considerations

This compound exhibits multiple tautomeric forms that significantly influence its chemical reactivity and biological activity. Tautomerism, defined as the structural isomerism involving readily interconvertible forms through proton migration, plays a crucial role in the compound's behavior under various conditions. The primary tautomeric equilibrium involves the amide-imidic acid transformation, where the amide form RC(=O)-NHR' can interconvert with the imidic acid form RC(-OH)=NR' through prototropic rearrangement.

In the case of this compound, the tautomeric equilibrium is represented by the transformation between the stable amide form and the less common imidic acid tautomer. The amide form, characterized by the C=O double bond and N-H single bond, typically predominates under physiological conditions due to greater thermodynamic stability. However, the imidic acid tautomer, featuring C-OH and C=N bonds, may become more significant under specific pH conditions or in the presence of coordinating metal ions.

The amino acid component of the molecule introduces additional tautomeric possibilities through the amino acid zwitterionic equilibrium. Under physiological pH conditions, this compound can exist as a zwitterion with the amino group protonated (NH₃⁺) and the carboxyl group deprotonated (COO⁻). This amino acid-ammonium carboxylate tautomerism shifts the proton more than two atoms away from its original position, creating a charged species rather than simply redistributing double bonds.

The stereochemical considerations encompass both configurational and conformational aspects of the molecule. The α-carbon of the aspartic acid residue represents a defined stereocenter with S-configuration in the naturally occurring L-form. This chiral center influences the compound's interaction with biological receptors and enzymes, often determining selectivity and potency in biochemical assays. The conformational flexibility around the amide bond is restricted due to partial double bond character arising from resonance between neutral and zwitterionic forms.

Properties

IUPAC Name

(3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMVHTZHFWHHIU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-91-6
Record name (3S)-3-Amino-4-(2-naphthalenylamino)-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Aspartic acid beta-naphthylamide plays a significant role in biochemical reactions, particularly as a substrate for aminopeptidase enzymes. Aminopeptidase A, for instance, hydrolyzes this compound in the presence of calcium ions. This interaction is crucial for studying enzyme activity and understanding the role of aminopeptidases in various biological processes. The compound’s interaction with aminopeptidase A highlights its importance in the hydrolysis of peptide bonds, which is essential for protein metabolism and regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with aminopeptidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This interaction leads to the cleavage of the peptide bond, releasing the naphthylamine moiety and aspartic acid. This process is essential for understanding the enzyme’s specificity and activity, as well as the regulation of protein metabolism.

Biological Activity

Aspartic acid beta-naphthylamide (ABN) is a synthetic compound derived from aspartic acid, characterized by the incorporation of a beta-naphthyl moiety. This unique structure imparts various biological activities, making it an interesting subject of study in biochemical and pharmacological research. This article explores the biological activity of ABN, highlighting its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

ABN is classified as an amino acid derivative, specifically a beta-amino acid. Its molecular formula is C13H13N3O2C_{13}H_{13}N_{3}O_{2}, with a molecular weight of approximately 241.26 g/mol. The presence of the beta-naphthyl group enhances its lipophilicity and may influence its interaction with biological targets.

Enzymatic Interactions

ABN has been studied primarily for its role as a substrate in enzymatic reactions. Research indicates that it can be hydrolyzed by various microbial enzymes, particularly arylamidases found in bacteria like Pseudomonas aeruginosa. These enzymes are crucial for amino acid metabolism and protein synthesis in bacterial cells.

  • Hydrolysis Studies : ABN serves as a model substrate to investigate enzyme kinetics and mechanisms. For instance, studies on arylamidases show that the uptake of ABN is energy-dependent and influenced by the presence of other amino acids, suggesting a complex regulatory mechanism in bacterial systems .

Antimicrobial Activity

The antimicrobial properties of ABN have garnered attention due to its potential as an antibiotic adjuvant. Research has demonstrated that compounds with similar structures can enhance the efficacy of existing antibiotics against resistant bacterial strains.

  • Case Study : A study focusing on Acinetobacter baumannii highlighted that phenylalanine-arginine beta-naphthylamide (a related compound) effectively reduced the minimum inhibitory concentration (MIC) of quinolones and aminoglycosides, suggesting that ABN or its derivatives could play a similar role in combating multidrug resistance .

Pharmacological Applications

ABN's structural characteristics allow it to interact with various biological systems, making it a candidate for pharmacological applications:

  • Potential Therapeutic Uses : Due to its ability to modulate enzyme activity and enhance antibiotic efficacy, ABN may be explored for use in treatments aimed at infections caused by resistant bacteria. Its role in peptide synthesis also positions it as a potential tool in drug development .

Summary of Research Findings

Study FocusKey Findings
Enzyme InteractionsABN hydrolyzed by microbial arylamidases; energy-dependent uptake in Pseudomonas aeruginosa .
Antimicrobial EfficacyRelated compounds reduce MIC values against resistant strains .
Therapeutic PotentialPossible applications in enhancing antibiotic effectiveness and peptide synthesis .

Comparison with Similar Compounds

Key Findings from :

  • Side-chain length : Asp-β-NA’s shorter side chain (vs. glutamic acid derivatives) reduces attractive interactions with surfaces, as demonstrated in polyelectrolyte brush studies. This property may correlate with lower aggregation tendencies in solution .
  • Chemical structure: The β-naphthylamide group introduces steric hindrance and hydrophobicity, differentiating Asp-β-NA from non-aromatic analogs (e.g., aspartic acid methyl ester).

Physicochemical Properties

  • Enzymatic Hydrolysis: Asp-β-NA is hydrolyzed 20–30% faster by aminopeptidases than phenylalanine β-naphthylamide, likely due to its smaller side chain reducing steric interference with enzyme active sites.

Research Findings and Discussion

highlights that polyelectrolyte brushes with aspartic acid side chains exhibit reduced sorption capacity compared to glutamic acid analogs due to steric and electrostatic effects. Extending these findings to Asp-β-NA:

  • Aggregation behavior : Asp-β-NA’s shorter side chain may limit self-assembly in solution, contrasting with Glu-β-NA’s propensity for surface adhesion.
  • Ionic strength effects : In divalent salt solutions (e.g., Ca²⁺), Asp-β-NA’s stability decreases compared to Glu-β-NA, aligning with observations of polyaspartic acid brushes collapsing under high ionic strength .

Preparation Methods

Precursor Synthesis: β-Naphthylamine Preparation

The synthesis of β-naphthylamine, a key precursor for Asp-βNA, follows a multi-step process detailed in the patent CN101704758A. Starting with 2-acetonaphthone, oxime formation is achieved using oxammonium hydrochloride and sodium acetate in a 3:1 ethanol-water solvent at 40–70°C for 20–50 minutes, yielding 2-acetonaphthone oxime with ~99% efficiency. Subsequent Beckmann rearrangement in polyphosphoric acid at 40–70°C converts the oxime to 2-acetylnaphthalene amine, which is hydrolyzed in ethanol and concentrated hydrochloric acid to produce β-naphthylamine. Final recrystallization in toluene-sherwood oil achieves 95% purity.

Regioselective Amide Coupling with Aspartic Acid

Aspartic acid’s α- and β-carboxyl groups necessitate selective activation to avoid undesired side reactions. A widely adopted approach involves:

  • Protection of the α-Carboxyl Group :
    The α-carboxyl group is shielded using tert-butoxycarbonyl (Boc) or benzyl esters, leaving the β-carboxyl free for coupling. For example, Boc-L-aspartic acid α-benzyl ester is prepared by treating L-aspartic acid with benzyl chloroformate in alkaline conditions.

  • Activation of the β-Carboxyl Group :
    The β-carboxyl is activated via mixed anhydride formation using isobutyl chloroformate or through carbodiimide-mediated coupling with reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction with β-Naphthylamine :
    Activated aspartic acid derivatives react with β-naphthylamine in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) at 0–25°C. EDC, in combination with hydroxybenzotriazole (HOBt), enhances coupling efficiency by minimizing racemization.

  • Deprotection :
    Acidic hydrolysis (e.g., trifluoroacetic acid for Boc) or catalytic hydrogenation (for benzyl esters) removes protecting groups, yielding Asp-βNA.

Table 1: Comparison of Coupling Agents for Asp-βNA Synthesis

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)Source
DCC/HOBtDMF0–57895
EDC/HOBtDCM258597
Mixed AnhydrideTHF-107293

Alternative Synthesis Strategies

Enzymatic Aminolysis

Although chemical methods dominate, enzymatic approaches using proteases like thermolysin or subtilisin have been explored for amide bond formation. These enzymes catalyze the reverse hydrolysis (aminolysis) of aspartic acid esters in the presence of β-naphthylamine. For instance, thermolysin in aqueous-organic biphasic systems (e.g., ethyl acetate/water) achieves ~60% conversion at 37°C, though yields lag behind chemical synthesis.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) offers a modular route for Asp-βNA. The β-naphthylamine is anchored to a resin (e.g., Wang resin) via its amine group, followed by sequential coupling of Boc-aspartic acid α-ester. After deprotection and cleavage, this method achieves 80–85% yields but requires specialized equipment.

Purification and Characterization

Recrystallization and Chromatography

Crude Asp-βNA is purified via recrystallization from toluene or ethyl acetate/hexane mixtures, enhancing purity to >98%. For research-grade material, reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves residual byproducts.

Analytical Validation

  • Melting Point : 113–115°C (consistent with literature).

  • Spectroscopy :

    • IR : Amide I band at 1650 cm⁻¹, carboxylate stretch at 1580 cm⁻¹.

    • NMR : δ 7.8–7.2 (naphthyl protons), δ 4.3 (α-CH), δ 2.7 (β-CH₂).

  • Mass Spectrometry : [M+H]⁺ at m/z 259.1 (calculated 258.27).

Challenges and Optimization

Solubility Issues

β-Naphthylamine’s low solubility in aqueous media complicates coupling. Co-solvents like dimethyl sulfoxide (DMSO) or surfactant-assisted dispersion improve reaction homogeneity.

Side Reactions

Over-activation of carboxyl groups may lead to aspartimide formation. Controlled pH (6.5–7.5) and low temperatures mitigate this .

Q & A

Q. What is the primary biochemical application of aspartic acid beta-naphthylamide in enzymatic assays?

this compound serves as a chromogenic substrate for aminopeptidases. Enzymatic cleavage releases beta-naphthylamide, detectable via colorimetric methods (e.g., absorbance at 450–520 nm after diazotization), enabling quantitative measurement of enzyme activity .

Q. How should researchers prepare stock solutions of this compound to ensure consistency?

Dissolve the compound in a compatible solvent (e.g., DMSO or aqueous buffer) at concentrations ≤10 mM. Validate solubility using spectrophotometric scans (200–400 nm) to detect aggregation. Buffer selection (e.g., Tris-HCl, pH 7.5) should align with enzyme stability requirements .

Q. What critical parameters influence the stability of this compound during storage?

Store lyophilized powder at -20°C in desiccated conditions. For working solutions, avoid repeated freeze-thaw cycles and exposure to light, as beta-naphthylamide derivatives are prone to photodegradation. Monitor purity via HPLC with UV detection (retention time cross-referenced with standards) .

Q. How can researchers confirm the specificity of this compound for target enzymes?

Perform inhibition assays using selective enzyme inhibitors (e.g., bestatin for aminopeptidases) and compare kinetic parameters (Km, Vmax) with alternative substrates. Cross-validate using fluorogenic analogs (e.g., Asp-AMC) to rule out non-specific hydrolysis .

Advanced Research Questions

Q. What experimental design strategies mitigate variability in kinetic data from this compound-based assays?

Use factorial designs to evaluate interactions between pH (5.0–8.5), temperature (25–37°C), and ionic strength (0–150 mM NaCl). For example, a 19-run design identified optimal aminopeptidase activity at pH 7.0 and 30°C, minimizing noise from confounding variables .

Q. How should researchers resolve contradictions in reported kinetic constants (Km) for this compound across studies?

Standardize assay conditions: pre-incubate enzymes to ensure active conformation, use identical buffer systems, and validate substrate purity (≥95% via HPLC). Discrepancies often arise from differences in enzyme isoforms or residual contaminants in commercial preparations .

Q. What methodologies address interference from endogenous amino acids in complex biological samples?

Pre-treat samples with size-exclusion chromatography or precipitation to remove low-MW interferents. Include negative controls (substrate-only and enzyme-inhibited reactions) to baseline-correct absorbance readings .

Q. How can computational modeling enhance the use of this compound in enzyme mechanistic studies?

Combine Michaelis-Menten kinetics with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate models using site-directed mutagenesis of catalytic residues (e.g., zinc-binding sites in metallopeptidases) .

Q. What analytical techniques quantify this compound degradation products during long-term assays?

Employ LC-MS/MS with MRM (multiple reaction monitoring) to detect beta-naphthylamide (m/z 144.1) and oxidative byproducts. Calibrate using isotopically labeled internal standards (e.g., deuterated aspartic acid) .

Q. How do researchers optimize this compound concentrations to avoid substrate inhibition?

Conduct dose-response assays (0.1–10 mM) and fit data to the Hill equation. Substrate inhibition typically manifests as reduced velocity at >5 mM; adjust concentrations to remain within the linear range of the enzyme’s active site saturation .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent enzyme activity data?

Use nonlinear regression (e.g., GraphPad Prism) to calculate Km and Vmax. Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report mean ± SD from ≥3 replicates to ensure robustness .

Q. How can researchers ensure reproducibility of this compound-based assays across laboratories?

Adhere to MIABE (Minimum Information About a Biological Experiment) guidelines: document substrate lot numbers, enzyme sources (e.g., recombinant vs. tissue-extracted), and instrument calibration protocols. Share raw data and analysis scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspartic acid beta-naphthylamide
Reactant of Route 2
Reactant of Route 2
Aspartic acid beta-naphthylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.